molecular formula C30H27N3O6S B11566955 4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate

4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate

Cat. No.: B11566955
M. Wt: 557.6 g/mol
InChI Key: VBPCMBDEYAYWGW-NJZRLIGZSA-N
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Description

4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy, sulfonamido, acetamido, and benzoate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[N-(4-Ethoxyphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The presence of the ethoxy, sulfonamido, acetamido, and imino groups distinguishes it from simpler esters and enhances its versatility in scientific research and industrial applications .

Properties

Molecular Formula

C30H27N3O6S

Molecular Weight

557.6 g/mol

IUPAC Name

[4-[(E)-[[2-[N-(benzenesulfonyl)-4-ethoxyanilino]acetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C30H27N3O6S/c1-2-38-26-19-15-25(16-20-26)33(40(36,37)28-11-7-4-8-12-28)22-29(34)32-31-21-23-13-17-27(18-14-23)39-30(35)24-9-5-3-6-10-24/h3-21H,2,22H2,1H3,(H,32,34)/b31-21+

InChI Key

VBPCMBDEYAYWGW-NJZRLIGZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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